molecular formula C25H31NO4 B557315 (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic Acid CAS No. 220497-96-1

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic Acid

Cat. No. B557315
M. Wt: 409.5 g/mol
InChI Key: LSMLSLHVRMSYPT-HSZRJFAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic Acid, also known as FMCA, is an organic compound with a range of uses in scientific research. It is a carboxylic acid derived from fluorene and is used as a reagent in organic synthesis. FMCA has been used in a variety of applications, including the synthesis of various compounds, as a catalytic agent, and as a reagent in a number of biochemical and physiological processes.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic Acid : This compound has been synthesized from 3‐bromopyruvic acid and (aminothioxomethyl)carbamic acid 9H‐fluoren‐9‐ylmethyl ester (N‐Fmoc‐thiourea) in high yield, showcasing its utility in organic synthesis (Le & Goodnow, 2004).

  • Preparation of Enantiomerically Pure Diaminobutyric Acids : (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic acid was used in the synthesis of enantiomerically pure diaminobutyric acids, indicating its role in stereochemical control in synthesis (Schmidt et al., 1992).

  • Protecting Group for Hydroxy-Groups : The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a derivative of this compound, has been used to protect hydroxy-groups in conjunction with various protecting groups, highlighting its versatility in synthetic chemistry (Gioeli & Chattopadhyaya, 1982).

Bioimaging and Biomolecular Chemistry

  • Bioimaging with Fluorenyl Probes : A water-soluble fluorene derivative related to this compound was investigated for bioimaging. Its high fluorescence quantum yield and strong aggregation in water demonstrate its potential in biological imaging applications (Morales et al., 2010).

  • Supramolecular Features in Fmoc-Amino Acids : The structural and supramolecular features of Fmoc-amino acids, derivatives of (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic acid, are crucial in recognizing properties relevant to hydrogelators, biomaterials, and therapeutics (Bojarska et al., 2020).

Catalysis and Material Science

  • Catalysis in the Production of Fluorene Derivatives : A rhodium-catalyzed cyclization of related carboxylic acids produced fluorene derivatives, showing the potential of (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic acid in catalytic applications (Itoh et al., 2013).

  • Manganese Complexes with Fluorenylcarboxylate Ligands : Manganese complexes bearing fluorenylcarboxylate ligands, similar to this compound, exhibit unique magnetic properties. This indicates its potential use in material science and magnetic studies (Tang et al., 2016).

properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31NO4/c1-2-3-4-5-6-7-16-23(24(27)28)26-25(29)30-17-22-20-14-10-8-12-18(20)19-13-9-11-15-21(19)22/h8-15,22-23H,2-7,16-17H2,1H3,(H,26,29)(H,27,28)/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSMLSLHVRMSYPT-HSZRJFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)decanoic acid

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